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For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the methodologies for the in silico

modeling of 2-Aminopyridine-3,4-diol, a small molecule with potential for biological activity.

Due to the limited publicly available data on this specific compound, this document outlines a

robust framework for its computational analysis based on established protocols for the broader

class of 2-aminopyridine derivatives. The guide details procedures for molecular docking and

molecular dynamics simulations, providing hypothetical yet plausible biological targets.

Furthermore, it presents quantitative data from related compounds to serve as a benchmark for

future studies and includes detailed experimental protocols and visualizations to facilitate

research and development efforts.

Introduction to 2-Aminopyridine-3,4-diol
2-Aminopyridine-3,4-diol is a heterocyclic organic compound belonging to the aminopyridine

class of molecules. The 2-aminopyridine scaffold is a well-recognized pharmacophore in

medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including

antibacterial, anticancer, and anti-inflammatory properties[1]. The diol substitution at the 3 and

4 positions of the pyridine ring introduces unique electronic and steric properties that may

influence its interaction with biological macromolecules.

Table 1: Physicochemical Properties of 2-Aminopyridine-3,4-diol
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Property Value Source

CAS Number 856954-76-2 [2]

Molecular Formula C₅H₆N₂O₂ [2]

Molecular Weight 126.11 g/mol [2]

SMILES OC1=C(O)C=CN=C1N [2]

Hydrogen Bond Donors 3 [3]

Hydrogen Bond Acceptors 4 [3]

While specific biological targets for 2-Aminopyridine-3,4-diol are not yet extensively

documented in publicly available literature, the broader family of 2-aminopyridine derivatives

has been shown to interact with a variety of protein targets, including kinases and bacterial

enzymes. This guide will use Cyclin-Dependent Kinase 2 (CDK2), a common target for 2-

aminopyrimidine and related heterocyclic inhibitors, as a representative target for outlining the

in silico modeling workflow.

In Silico Modeling Workflow
The in silico analysis of 2-Aminopyridine-3,4-diol can be approached through a multi-step

computational workflow designed to predict its binding affinity and dynamic behavior with a

selected protein target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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